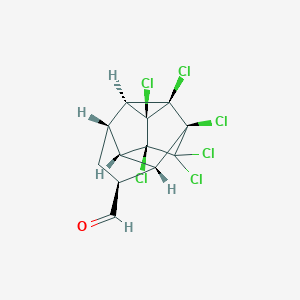
3-Acetyl-2-fluorobenzonitrile
Übersicht
Beschreibung
3-Acetyl-2-fluorobenzonitrile is a chemical compound that is widely used in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has a molecular formula of C9H6FNO and a molecular weight of 163.15 g/mol.
Wirkmechanismus
The mechanism of action of 3-Acetyl-2-fluorobenzonitrile is not well understood. However, it is thought to act as a nucleophile in various chemical reactions. It is also believed to have a role in the inhibition of certain enzymes.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Acetyl-2-fluorobenzonitrile. However, it is known to be toxic to certain organisms. It is also believed to have some level of cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Acetyl-2-fluorobenzonitrile in lab experiments is its ability to act as a versatile starting material for the synthesis of various organic compounds. However, its toxicity and limited information on its biochemical and physiological effects make it a challenging compound to work with.
Zukünftige Richtungen
There are several future directions for the research on 3-Acetyl-2-fluorobenzonitrile. One area of interest is the development of new synthetic routes for the production of this compound. Another area of interest is the investigation of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
3-Acetyl-2-fluorobenzonitrile is a versatile compound that has many potential uses in scientific research. While there is limited information available on its biochemical and physiological effects, it is still an important compound for the synthesis of various organic compounds. With further research, this compound could have significant implications for the development of new pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-2-fluorobenzonitrile is used in a variety of scientific research applications. One of the most common uses of this compound is in the synthesis of other organic compounds. It is also used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
112279-89-7 |
|---|---|
Produktname |
3-Acetyl-2-fluorobenzonitrile |
Molekularformel |
C9H6FNO |
Molekulargewicht |
163.15 g/mol |
IUPAC-Name |
3-acetyl-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H6FNO/c1-6(12)8-4-2-3-7(5-11)9(8)10/h2-4H,1H3 |
InChI-Schlüssel |
GGVRROKLSIUGBK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC(=C1F)C#N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1F)C#N |
Synonyme |
Benzonitrile, 3-acetyl-2-fluoro- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)






![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)

![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)


